Home > Products > Screening Compounds P108103 > Ursodeoxycholic acid sodium
Ursodeoxycholic acid sodium -

Ursodeoxycholic acid sodium

Catalog Number: EVT-10962198
CAS Number:
Molecular Formula: C24H40NaO4
Molecular Weight: 415.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ursodeoxycholic acid sodium is a bile acid derivative that has gained attention for its therapeutic potential, particularly in the treatment of liver diseases and gallstones. It is a sodium salt of ursodeoxycholic acid, which is a naturally occurring bile acid found in small amounts in human bile. Ursodeoxycholic acid sodium is primarily used to dissolve cholesterol gallstones and to treat certain liver conditions, including primary biliary cholangitis.

Source

Ursodeoxycholic acid is synthesized from chenodeoxycholic acid, which is abundant in bile. The natural source of ursodeoxycholic acid includes bear bile, but due to ethical concerns and sustainability issues, synthetic and semi-synthetic methods are preferred for commercial production.

Classification

Ursodeoxycholic acid sodium belongs to the class of bile acids and derivatives. It is classified as a hydrophilic bile acid, which distinguishes it from other bile acids that are more hydrophobic. Its chemical classification falls under the category of organic compounds, specifically steroid derivatives.

Synthesis Analysis

Methods

The synthesis of ursodeoxycholic acid sodium can be approached through several methods:

Technical Details

The electrochemical synthesis involves using aprotic solvents as electrolytes, achieving significant conversion rates while maintaining high selectivity towards the desired product. The method minimizes hazardous by-products typically associated with traditional chemical synthesis .

Molecular Structure Analysis

Structure

Ursodeoxycholic acid sodium has a complex steroid structure characteristic of bile acids, featuring a cyclopentanoperhydrophenanthrene core with hydroxyl groups at specific positions. The molecular formula is C24H40O6NaC_{24}H_{40}O_6Na, indicating the presence of sodium ions in its salt form.

Data

  • Molecular Weight: Approximately 416.57 g/mol
  • Melting Point: Varies based on hydration state but generally around 200 °C
  • Solubility: Soluble in water due to its ionic nature when in sodium salt form.
Chemical Reactions Analysis

Reactions

Ursodeoxycholic acid sodium participates in various biochemical reactions:

  1. Hydrolysis: In aqueous environments, it can undergo hydrolysis to release ursodeoxycholic acid.
  2. Conjugation Reactions: It can form conjugates with amino acids (e.g., glycine or taurine), enhancing its solubility and biological activity.
  3. Reduction Reactions: The compound can be reduced under specific conditions to yield other bile acids or derivatives.

Technical Details

The reaction pathways often involve enzymatic catalysis when considering biological systems, particularly in liver metabolism where specific enzymes facilitate these transformations.

Mechanism of Action

Process

Ursodeoxycholic acid sodium acts primarily by altering the composition of bile. It reduces cholesterol saturation in bile and promotes the dissolution of cholesterol gallstones by:

  1. Inhibiting Cholesterol Absorption: It decreases intestinal absorption of cholesterol.
  2. Increasing Bile Salt Pool: By enhancing the hydrophilic nature of bile salts, it promotes better emulsification and digestion of fats.
  3. Modulating Liver Function: It has cytoprotective effects on hepatocytes and may improve liver function tests in patients with cholestatic liver diseases .

Data

Clinical studies have shown that treatment with ursodeoxycholic acid sodium can lead to significant improvements in liver enzyme levels and symptom relief in patients with primary biliary cholangitis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter taste typical of bile acids.

Chemical Properties

Relevant Data or Analyses

Studies have demonstrated that the compound remains stable over extended periods when stored correctly, although light sensitivity may require protection from direct sunlight .

Applications

Ursodeoxycholic acid sodium has several scientific and clinical applications:

  1. Gallstone Dissolution: Primarily used for non-surgical treatment of cholesterol gallstones.
  2. Liver Disease Treatment: Effective in managing primary biliary cholangitis and other cholestatic liver diseases.
  3. Research Applications: Used in studies investigating lipid metabolism and hepatoprotection mechanisms.
Introduction to Ursodeoxycholic Acid Sodium

Historical Context and Natural Occurrence

Ursodeoxycholic Acid Sodium, the sodium salt form of ursodeoxycholic acid (Ursodeoxycholic Acid), traces its origins to traditional pharmacopeias. The compound was first isolated in 1927 from Ursus arctos (brown bear) bile, where it constitutes 30–50% of biliary bile acids [4] [9]. This discovery validated centuries-old practices in traditional Chinese medicine that utilized bear bile (termed "Xiong Dan") for treating hepatic and ocular conditions [3] [6]. Unlike most mammals, bears uniquely accumulate Ursodeoxycholic Acid due to evolutionary adaptations in hepatic biosynthesis pathways, though the exact enzymatic mechanism remains uncharacterized [4] [9].

In humans, Ursodeoxycholic Acid exists as a secondary bile acid, forming at <5% of the biliary pool through gut microbiota-mediated 7β-epimerization of chenodeoxycholic acid. This bioconversion involves a two-step enzymatic cascade: 7α-hydroxysteroid dehydrogenase (7α-HSDH) oxidizes chenodeoxycholic acid to 7-ketolithocholic acid, followed by 7β-hydroxysteroid dehydrogenase (7β-HSDH)-catalyzed reduction to Ursodeoxycholic Acid [1] [6]. The natural scarcity of Ursodeoxycholic Acid in human bile and ethical concerns regarding bear sourcing necessitated synthetic production for therapeutic use, driving the transition from biological extraction to chemical synthesis in the mid-20th century [3] [6].

Table 1: Natural Occurrence of Ursodeoxycholic Acid in Biological Sources

SourceConcentration RangePrimary Extraction MethodSignificance
Ursus arctos bile30–50% of bile acidsEthanol precipitationHistorical source for traditional medicine
Human bile1–5% of bile acidsIntestinal microbial epimerizationMinor component of enterohepatic circulation
Bovine bileTrace amountsNot applicableInsignificant for commercial extraction

Semisynthetic Production Methodologies

Industrial production of Ursodeoxycholic Acid Sodium leverages cholic acid (extracted from bovine bile) or chenodeoxycholic acid as precursors, with global yields averaging 30–35% for chemical routes due to multi-step protections, oxidations, and epimerizations [6] [8]. The dominant chemical pathway involves:

  • Selective C7 Oxidation: Chenodeoxycholic acid undergoes Jones oxidation or sodium hypochlorite-mediated conversion to 7-ketolithocholic acid (yield: 86–95%) [5] [6].
  • Stereoselective Reduction: The ketone intermediate is reduced using metal catalysts (Raney nickel) or enzymatic systems to yield the 7β-hydroxy epimer. Chemical reduction suffers from poor stereoselectivity (≤70% purity), whereas immobilized 7β-hydroxysteroid dehydrogenase with cofactor recycling achieves >98% stereospecificity [1] [5].

Plant-derived routes have emerged to circumvent animal-sourcing limitations. Bisnoralcohol (from phytosterol degradation by Mycobacterium neoaurum) serves as a scalable precursor. Key steps include:

  • TEMPO-catalyzed oxidation of C22-OH to aldehyde (95.2% yield after optimization) [10]
  • Horner–Wadsworth–Emmons olefination to extend the side chain (90.8% yield via phosphonoacetate chemistry) [10]
  • Allylic oxidation and Luche reduction to establish the 7β-hydroxy configuration [8] [10]

Table 2: Comparison of Semisynthetic Production Methodologies

MethodStarting MaterialKey StepsYieldEnvironmental Impact
Chemical EpimerizationChenodeoxycholic acidNBS oxidation → Metal reduction53–75%High (CrO₃, hydrazine waste)
BiocatalyticChenodeoxycholic acid7α-HSDH/7β-HSDH cascade85–92%Low (aqueous buffer, NADPH recycling)
Plant-Sterol DerivationBisnoralcoholSide-chain oxidation → Olefination → Reduction59% overallModerate (organic solvents)

Biological synthesis employs recombinant Escherichia coli co-expressing 7α-hydroxysteroid dehydrogenase and 7β-hydroxysteroid dehydrogenase. Recent advances include:

  • Engineered 7β-hydroxysteroid dehydrogenase mutants (e.g., from Clostridium absonum) with 471 U/mg activity and NADPH dependence [1]
  • Whole-cell biotransformation at 100 g/L substrate loading, achieving >90% conversion in 8 hours [1] [6]

Regulatory Status and Global Approvals Framework

Ursodeoxycholic Acid Sodium holds divergent therapeutic indications across jurisdictions, with primary biliary cholangitis as the universal approved indication. The United States Food and Drug Administration granted approval in 1987 for gallstone dissolution and in 1996 for primary biliary cholangitis [2] [7]. The European Medicines Agency recognizes it for primary biliary cholangitis, cholesterol gallstones, and bile reflux gastritis [4] [7]. Japan’s Pharmaceuticals and Medical Devices Agency includes approval for hepatobiliary disorders in pediatric populations [4].

Orphan drug designations exist for rare cholestatic conditions (e.g., cystic fibrosis-associated liver disease), though clinical evidence remains limited. Notably, high-dose formulations (28–30 mg/kg/day) are contraindicated in primary sclerosing cholangitis due to increased mortality risk, emphasizing condition-specific regulatory boundaries [2] [4].

Table 3: Global Regulatory Approvals for Ursodeoxycholic Acid Sodium

RegionApproval YearKey IndicationsDesignations
United States1987/1996Primary biliary cholangitis; cholesterol gallstonesOrphan drug for cystic fibrosis liver disease
European Union1990Primary biliary cholangitis; gallstones; bile reflux gastritisPediatric-use marketing authorization (PUMA)
Japan1988Hepatobiliary disorders; pediatric cholestasisNone
China2002Primary biliary cholangitis; gallstone dissolutionEssential medicine list (2018)

Patent landscapes reveal process-specific protections, including:

  • Chemoenzymatic synthesis (Patent CN111233961A) using sodium hypochlorite oxidation [5]
  • Plant-sterol-derived routes (Patent CN201511000540.0) with copper-loaded carbon catalysts [10]

Regulatory harmonization remains limited, with variations in purity requirements (≥98% by USP monographs) and residual solvent thresholds across markets [2] [7].

Properties

Product Name

Ursodeoxycholic acid sodium

Molecular Formula

C24H40NaO4

Molecular Weight

415.6 g/mol

InChI

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1

InChI Key

DOVZGADDWOFQEZ-FUXQPCDDSA-N

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na]

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.